molecular formula C17H16BrCl2NO2 B11701289 4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-chlorophenol

4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-chlorophenol

Cat. No.: B11701289
M. Wt: 417.1 g/mol
InChI Key: VVOFNKQOIXMKEK-UHFFFAOYSA-N
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Description

4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-chlorophenol is a complex organic compound characterized by its bromine, chlorine, and tert-butyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-chlorophenol typically involves multi-step organic reactions. One common method includes the formation of the imine linkage through a condensation reaction between an aldehyde and an amine. The presence of bromine and chlorine atoms requires careful handling and specific reaction conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction rates and yields. The process would likely be optimized for cost-effectiveness and efficiency, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-chlorophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the imine group to an amine.

    Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amines.

Scientific Research Applications

4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-chlorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-chlorophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,6-di-tert-butylphenol: Shares structural similarities but lacks the imine linkage.

    2,6-dichloro-4-bromophenol: Similar halogenation pattern but different substituents.

    5-tert-butyl-3-chloro-2-hydroxybenzaldehyde: Contains the tert-butyl and chloro groups but lacks the bromine atom.

Properties

Molecular Formula

C17H16BrCl2NO2

Molecular Weight

417.1 g/mol

IUPAC Name

2-[(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]-4-tert-butyl-6-chlorophenol

InChI

InChI=1S/C17H16BrCl2NO2/c1-17(2,3)10-5-12(19)16(23)14(6-10)21-8-9-4-11(18)7-13(20)15(9)22/h4-8,22-23H,1-3H3

InChI Key

VVOFNKQOIXMKEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C(=CC(=C2)Br)Cl)O

Origin of Product

United States

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